Buflomedil Hydrochloride

Beschreibung

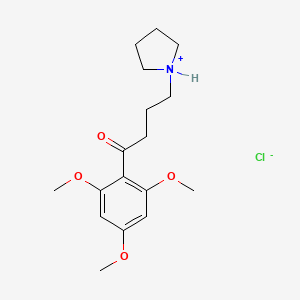

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPACSAHMZADFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55837-25-7 (Parent) | |

| Record name | Buflomedil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046977 | |

| Record name | Buflomedil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35543-24-9 | |

| Record name | Buflomedil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buflomedil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buflomedil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buflomedil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFLOMEDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buflomedil Hydrochloride: A Multifaceted Vasoactive Agent

An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil hydrochloride is a vasoactive drug that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action, which extends beyond simple vasodilation. This technical guide provides a comprehensive overview of the core mechanisms of Buflomedil hydrochloride, detailing its molecular interactions, effects on cellular signaling pathways, and physiological consequences. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the key pathways involved, catering to an audience of researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Buflomedil hydrochloride exerts its pharmacological effects through a combination of several key mechanisms:

-

Alpha-Adrenoceptor Antagonism : Buflomedil acts as a non-selective antagonist at both α1 and α2-adrenergic receptors. This blockade of adrenergic receptors on vascular smooth muscle cells inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and increased blood flow. Studies have also indicated a degree of selectivity for the α1A-adrenoceptor subtype over the α1B-subtype.

-

Modulation of Calcium Channels : The drug exhibits a weak, non-specific calcium antagonistic effect. By modulating calcium channels, Buflomedil reduces the influx of extracellular calcium into vascular smooth muscle cells, which is a critical step for muscle contraction. This action contributes to the relaxation of the vascular musculature and the resulting vasodilation.

-

Inhibition of Platelet Aggregation : Buflomedil has been shown to inhibit platelet aggregation. This effect is most pronounced against epinephrine-induced aggregation, which is consistent with its α2-adrenergic blocking activity on platelets. The inhibition of ADP and collagen-induced aggregation is weaker. This anti-platelet activity is beneficial in preventing thrombus formation in compromised vasculature.

-

Improvement of Blood Rheology : A significant aspect of Buflomedil's action is its ability to improve the flow properties of blood. It has been demonstrated to enhance the deformability of red blood cells, facilitating their passage through the microcirculation.

-

Potential Interaction with Calmodulin : Some evidence suggests that Buflomedil may interact with calmodulin, a key intracellular calcium sensor. However, the precise nature and significance of this interaction in its overall mechanism of action require further elucidation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Buflomedil hydrochloride in its various mechanisms of action.

Table 1: Adrenoceptor Binding Affinity

| Receptor Subtype | Ligand | Parameter | Value (µM) | Species | Reference |

| α1A-Adrenoceptor | Buflomedil | Ki | 4.06 | Rat | |

| α1B-Adrenoceptor | Buflomedil | Ki | 6.84 | Rat | |

| α2-Adrenoceptor | [3H]-yohimbine | IC50 | 1 ± 0.5 | Human |

Table 2: Inhibition of Platelet Aggregation

| Inducing Agent | Effect | Concentration | Reference |

| Epinephrine | Significant inhibition | Micromolar range | |

| ADP | Weak inhibition | ~ 1 mM | |

| Collagen | Weak inhibition | ~ 1 mM |

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to elucidate the mechanism of action of Buflomedil hydrochloride.

Radioligand Binding Assays for Adrenoceptor Affinity

-

Objective : To determine the binding affinity of Buflomedil hydrochloride to α-adrenergic receptor subtypes.

-

Methodology :

-

Membrane Preparation : Membranes are prepared from tissues expressing the target receptors (e.g., rat prostate for α1A-AR and spleen for α1B-AR).

-

Incubation : The membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1 receptors or [3H]yohimbine for α2 receptors) and varying concentrations of unlabeled Buflomedil.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis : The concentration of Buflomedil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Isolated Organ Bath for Vascular Smooth Muscle Contraction

-

Objective : To assess the effect of Buflomedil on vascular smooth muscle contraction.

-

Methodology :

-

Tissue Preparation : Rings of arteries or veins (e.g., canine arteries) are dissected and mounted in organ baths filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording : The tissues are connected to isometric force transducers to record changes in tension.

-

Contraction Induction : Contractions are induced by adding a vasoconstrictor agent (e.g., norepinephrine, phenylephrine) to the organ bath.

-

Drug Application : After a stable contraction is achieved, increasing concentrations of Buflomedil are added to the bath to generate a cumulative concentration-response curve.

-

Data Analysis : The inhibitory effect of Buflomedil is quantified by measuring the reduction in the contractile response.

-

Platelet Aggregometry

-

Objective : To measure the effect of Buflomedil on platelet aggregation.

-

Methodology :

-

Platelet-Rich Plasma (PRP) Preparation : Whole blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement : The PRP is placed in a cuvette in an aggregometer, which measures light transmission.

-

Agonist Induction : A platelet aggregating agent (e.g., ADP, collagen, epinephrine) is added to the PRP to induce aggregation, which causes an increase in light transmission.

-

Inhibition Assay : PRP is pre-incubated with Buflomedil at various concentrations before the addition of the agonist.

-

Data Analysis : The percentage of aggregation is calculated, and the inhibitory effect of Buflomedil is determined by comparing the aggregation in the presence and absence of the drug.

-

Erythrocyte Deformability Measurement

-

Objective : To evaluate the effect of Buflomedil on the deformability of red blood cells.

-

Methodology :

-

Blood Sample Preparation : Whole blood is collected and prepared.

-

Filtration Technique : The deformability is assessed by measuring the rate at which a diluted suspension of red blood cells passes through a filter with pores of a defined size (e.g., 5 µm).

-

Measurement : The time taken for a specific volume of the cell suspension to pass through the filter is recorded. An increase in the filtration rate indicates improved deformability.

-

In Vitro/Ex Vivo Analysis : The effect of Buflomedil can be assessed by adding it directly to the blood sample (in vitro) or by administering it to subjects and then collecting blood samples for analysis (ex vivo).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Buflomedil and a typical experimental workflow for its characterization.

Caption: Alpha-Adrenoceptor Antagonism by Buflomedil.

Caption: Calcium Channel Modulation by Buflomedil.

Caption: Experimental Workflow for Buflomedil Characterization.

Conclusion

Buflomedil hydrochloride is a vasoactive agent with a distinctive pharmacological profile characterized by its multi-target mechanism of action. Its ability to antagonize α-adrenergic receptors, weakly modulate calcium channels, inhibit platelet aggregation, and improve red blood cell deformability collectively contributes to its therapeutic effects in vascular disorders. This in-depth guide has provided a technical overview of these core mechanisms, supported by quantitative data, descriptions of experimental protocols, and visual representations of the underlying pathways. A thorough understanding of these intricate mechanisms is paramount for the continued research, development, and optimal clinical application of Buflomedil and related compounds. Further research to fully elucidate the quantitative aspects of its interaction with calcium channels and calmodulin will provide an even more complete picture of its pharmacological actions.

The Pharmacokinetics and Metabolism of Buflomedil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) Hydrochloride is a vasoactive agent that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Buflomedil Hydrochloride. It summarizes key pharmacokinetic parameters from human studies, details analytical methodologies for its quantification in biological matrices, and visually represents its metabolic pathway and mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Pharmacokinetics

Buflomedil Hydrochloride exhibits pharmacokinetic properties that are crucial for its clinical application. Studies in humans have demonstrated that its pharmacokinetics are linear within the therapeutic dose ranges.

Absorption

Buflomedil is readily absorbed from the gastrointestinal tract following oral administration. However, it undergoes a significant first-pass metabolism in the liver, which reduces its systemic bioavailability. The average oral bioavailability has been reported to be approximately 72%.

Distribution

Following absorption, buflomedil is distributed throughout the body. The apparent volume of distribution at steady state (Vdss) has been determined to be approximately 1.32 ± 0.26 L/kg, suggesting a moderate distribution into tissues.

Metabolism

The metabolism of Buflomedil is a key determinant of its duration of action and elimination. The primary site of metabolism is the liver. The most well-documented metabolic pathway is demethylation, leading to the formation of its major active metabolite.

Excretion

Buflomedil and its metabolites are primarily excreted in the urine. Following intravenous administration, approximately 23.6% of the dose is recovered in the urine as the intact drug and 18.7% as the metabolite, paradesmethyl buflomedil. After oral administration, these values are 18% and 14.8%, respectively.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Buflomedil Hydrochloride obtained from studies in healthy human volunteers and patients.

| Parameter | Value | Study Population | Administration Route | Dose | Reference |

| Tmax (Time to Peak Concentration) | 1.8 ± 0.8 h | Patients with Atherosclerotic Disease | Oral (Immediate-Release) | 300 mg | [1] |

| 5.5 ± 3.5 h | Patients with Atherosclerotic Disease | Oral (Sustained-Release) | 600 mg | [1] | |

| Cmax (Peak Plasma Concentration) | Not explicitly stated in the provided abstract. | - | - | - | |

| AUC (Area Under the Curve) | 28.7 ± 16.0 µg/mLh (AUC0-∞) | Patients with Atherosclerotic Disease | Oral (Immediate-Release) | 300 mg b.i.d. | [1] |

| 32.1 ± 20.7 µg/mLh (AUC0-∞) | Patients with Atherosclerotic Disease | Oral (Sustained-Release) | 600 mg | [1] | |

| t1/2 (Half-Life) | 2.97 h | Normal Subjects | Oral | 150-450 mg | [2] |

| 3.25 h | Normal Subjects | Intravenous | 50-200 mg | [2] | |

| 2.07 h (mean, range: 1.47-2.6 h) | Volunteers | Oral | 450 mg | [3] | |

| Bioavailability (F) | ~72% | Normal Subjects | Oral | 150-450 mg | [2] |

| Volume of Distribution (Vdss) | 1.32 ± 0.26 L/kg | Normal Subjects | Intravenous | 50-200 mg | [2] |

Metabolism of Buflomedil Hydrochloride

The biotransformation of Buflomedil primarily occurs in the liver. The main metabolic pathway identified is O-demethylation of one of the methoxy (B1213986) groups on the phenyl ring, resulting in the formation of paradesmethyl buflomedil. Other metabolites, such as CRL40634 and CRL40598, have also been mentioned in the literature, indicating that the metabolism of buflomedil may be more complex.

Metabolic pathway of Buflomedil Hydrochloride.

Experimental Protocols

Accurate quantification of Buflomedil and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method for the determination of buflomedil in plasma has been described as follows:

-

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution).

-

Flow Rate: Isocratic elution at a constant flow rate.

-

-

Detection: UV detection at a specific wavelength.

Experimental workflow for HPLC analysis of Buflomedil.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

-

Gas Chromatography:

-

Column: A capillary column with a suitable stationary phase.

-

Carrier Gas: An inert gas such as helium or nitrogen.

-

Temperature Program: A programmed temperature gradient to separate the components of the sample.

-

-

Mass Spectrometry:

-

Ionization: Typically electron ionization (EI).

-

Detection: A mass analyzer (e.g., quadrupole) to detect and quantify the fragments of the analyte.

-

Mechanism of Action

The vasodilatory effects of Buflomedil Hydrochloride are attributed to a multi-faceted mechanism of action, primarily involving the antagonism of alpha-adrenergic receptors and modulation of calcium channels in vascular smooth muscle cells.

Buflomedil acts as a non-selective antagonist at α1- and α2-adrenergic receptors.[4] By blocking these receptors, it inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine. This leads to relaxation of vascular smooth muscle and subsequent vasodilation. Additionally, buflomedil has been shown to have a weak calcium antagonistic effect, further contributing to its vasodilatory properties by reducing calcium influx into smooth muscle cells.[5] Studies have also indicated a preferential antagonistic effect on α1A-adrenoceptors.

Mechanism of action of Buflomedil on vascular smooth muscle.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of Buflomedil Hydrochloride. The key pharmacokinetic parameters have been presented, and established analytical methods for its quantification have been detailed. While the major metabolic pathway has been identified, further research is warranted to fully elucidate the complete metabolic profile and the specific enzymes involved. Similarly, a more detailed understanding of the downstream signaling cascades following receptor antagonism and channel modulation would provide a more complete picture of its mechanism of action. The information compiled herein serves as a valuable foundation for future research and development involving this vasoactive agent.

References

- 1. Evaluation of two buflomedil tablet formulations in patients with atherosclerotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacokinetics of buflomedil in normal subjects after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of buflomedil after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Buflomedil Hydrochloride: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) Hydrochloride is a vasoactive drug that has been utilized for its therapeutic effects on peripheral and cerebral blood flow. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its synthesis, analysis, and biological evaluation. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Identity and Physicochemical Properties

Buflomedil Hydrochloride, chemically known as 4-(1-Pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone hydrochloride, is a synthetic compound belonging to the pyrolidine and butyrophenone (B1668137) classes.

Chemical Structure:

-

IUPAC Name: 4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride[1]

-

CAS Number: 35543-24-9[2]

-

Molecular Weight: 343.85 g/mol [2]

Physicochemical Data Summary:

| Property | Value | Reference |

| Melting Point | 192-193 °C (decomposes) | [3] |

| Boiling Point | Data not available | |

| Solubility | Freely soluble in water, soluble in ethanol (B145695) (96%), very slightly soluble in acetone. | [3] |

| pKa | Data not available | |

| Appearance | White to off-white crystalline powder | [2] |

Pharmacological Properties

Buflomedil Hydrochloride exerts its pharmacological effects through a multi-faceted mechanism of action, primarily as a vasoactive agent.

Mechanism of Action

The primary mechanisms of action of Buflomedil Hydrochloride include:

-

Alpha-Adrenoceptor Antagonism: It acts as a non-selective alpha-adrenoceptor antagonist, blocking both α₁ and α₂ receptors.[4] This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and increased blood flow.[4][5]

-

Weak Calcium Channel Blockade: Buflomedil exhibits weak calcium channel blocking activity in vascular smooth muscle.[6] By reducing calcium ion influx, it promotes smooth muscle relaxation, further contributing to its vasodilatory effect.[6]

-

Rheological Effects: The compound improves blood flow characteristics by:

Pharmacokinetics

| Parameter | Value | Reference |

| Absorption | Readily absorbed from the gastrointestinal tract. | |

| Bioavailability | ~55-80% | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | |

| Plasma Half-life (t½) | Approximately 2-3 hours | |

| Volume of Distribution (Vd) | ~1.3 - 1.9 L/kg | |

| Metabolism | Primarily hepatic. | |

| Excretion | Mainly via urine as metabolites and unchanged drug. |

Pharmacodynamics

The primary pharmacodynamic effect of Buflomedil is vasodilation, leading to an increase in peripheral and cerebral blood flow. This is particularly beneficial in ischemic tissues. Clinical studies have demonstrated its efficacy in increasing pain-free walking distance in patients with intermittent claudication.[11]

Therapeutic Uses and Toxicology

Therapeutic Applications

Buflomedil Hydrochloride has been primarily indicated for the treatment of:

-

Peripheral Arterial Occlusive Disease (PAOD): Including intermittent claudication and rest pain.[11]

-

Cerebrovascular Insufficiency: To improve blood flow to the brain.

Adverse Effects and Toxicity

Common adverse effects include gastrointestinal disturbances, headache, dizziness, and flushing. However, more severe neurological and cardiac toxicities have been reported, particularly at higher doses. These safety concerns led to the suspension of its marketing authorization in the European Union. Overdose can lead to convulsions, tachycardia, and severe hypotension.

Experimental Protocols

Synthesis of Buflomedil Hydrochloride

This protocol describes a laboratory-scale synthesis of Buflomedil Hydrochloride.

Materials:

-

Chlorobenzene (anhydrous)

-

Hydrochloric acid (gas and 5N solution in ether)

-

Sodium hydroxide (B78521) solution

-

Ether (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

-

Activated carbon

-

Standard laboratory glassware, stirring apparatus, and reflux condenser.

Procedure:

-

Preparation of 4-Pyrrolidinobutyronitrile: React 4-chlorobutyronitrile with an excess of pyrrolidine in a suitable solvent under reflux. Monitor the reaction by TLC. After completion, remove the excess pyrrolidine and solvent under reduced pressure. Purify the product by distillation or chromatography.

-

Friedel-Crafts Acylation:

-

In a three-neck flask equipped with a stirrer, gas inlet, and condenser, dissolve 1,3,5-trimethoxybenzene in anhydrous chlorobenzene.

-

Add the prepared 4-pyrrolidinobutyronitrile to the solution.

-

Cool the mixture to 15-20°C and bubble dry hydrochloric acid gas through the solution for approximately 4 hours while stirring.

-

-

Hydrolysis and Ketone Formation:

-

After the acylation reaction, cool the mixture to 5°C and add water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and heat under reflux for 1 hour to hydrolyze the intermediate and form the ketone.

-

-

Extraction and Purification:

-

Cool the aqueous solution and make it alkaline with sodium hydroxide solution.

-

Extract the product twice with ether.

-

Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

-

-

Salt Formation and Recrystallization:

-

Filter the dried ether solution and slowly add a 5N solution of hydrochloric acid in ether while stirring.

-

Cool the mixture in an ice bath to precipitate Buflomedil Hydrochloride.

-

Collect the crude product by filtration and wash with cold ether.

-

Recrystallize the crude product from isopropanol with the addition of activated carbon to obtain a white, crystalline powder.

-

Dry the final product under vacuum.

-

Logical Workflow for Synthesis:

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of Buflomedil Hydrochloride in bulk drug and pharmaceutical formulations.[12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A filtered and degassed mixture of methanol, water, acetonitrile, and triethylamine (B128534) (50:30:20:0.4, v/v/v/v), with the pH adjusted to 6.5 with phosphoric acid.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 268 nm.[13]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve Buflomedil Hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Buflomedil Hydrochloride and transfer it to a volumetric flask.

-

Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify and quantify the Buflomedil Hydrochloride peak in the sample chromatograms by comparing the retention time and peak area with those of the standards.

-

Experimental Workflow for HPLC Analysis:

Biological Evaluation: In Vitro Platelet Aggregation Assay

This protocol describes an in vitro assay to evaluate the effect of Buflomedil Hydrochloride on platelet aggregation.[14][15]

Materials:

-

Freshly drawn human blood collected in tubes containing 3.2% sodium citrate.

-

Buflomedil Hydrochloride stock solution in a suitable solvent (e.g., saline or DMSO, ensuring final solvent concentration does not affect aggregation).

-

Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, and epinephrine.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet aggregometer.

-

Pipettes and cuvettes for the aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a specific concentration of Buflomedil Hydrochloride or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes).

-

Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, or epinephrine) at a predetermined concentration.

-

Record the change in light transmittance for a set time (e.g., 5-10 minutes).

-

Determine the maximum percentage of platelet aggregation for each condition.

-

Repeat the experiment with a range of Buflomedil Hydrochloride concentrations to determine the IC₅₀.

-

Signaling Pathways

The vasodilatory and antiplatelet effects of Buflomedil Hydrochloride are mediated through specific signaling pathways.

Alpha-Adrenoceptor Antagonism Signaling Pathway

Calcium Channel Blockade Signaling Pathway

Conclusion

Buflomedil Hydrochloride is a pharmacologically active compound with a well-characterized mechanism of action involving alpha-adrenoceptor antagonism and weak calcium channel blockade. This guide provides essential technical information and detailed experimental protocols to support further research and development of this and similar vasoactive compounds. While its clinical use has been limited due to safety concerns, its study continues to provide valuable insights into the pharmacology of vascular diseases.

References

- 1. Buflomedil Hydrochloride | C17H26ClNO4 | CID 6420013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buflomedil hydrochloride | 35543-24-9 [amp.chemicalbook.com]

- 4. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 5. Alpha blocker - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buflomedil hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 9. [Effect of buflomedil on the behavior of platelet aggregation and its clinical evaluation in elderly patients with chronic cerebrovascular insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of buflomedil on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Testing platelet aggregation activity [protocols.io]

Early In-Vitro Studies of Buflomedil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational in-vitro studies of Buflomedil (B1668037) Hydrochloride, a vasoactive agent. The document outlines its core mechanisms of action, presents quantitative data from early research, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways involved.

Core Mechanisms of Action

Early in-vitro research has established that Buflomedil Hydrochloride exerts its pharmacological effects through a multi-faceted approach, primarily targeting vascular smooth muscle and blood components. The principal mechanisms identified are:

-

Alpha-Adrenergic Receptor Antagonism: Buflomedil acts as an antagonist at both α1 and α2-adrenergic receptors.[1][2][3] By blocking these receptors on vascular smooth muscle, it inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[1]

-

Modulation of Intracellular Calcium Levels: The compound has been shown to influence intracellular calcium concentrations in vascular smooth muscle cells. It is suggested that Buflomedil modulates calcium channels, thereby reducing the influx of calcium that is essential for muscle contraction.[1] This action contributes to its overall vasodilatory effect.

-

Hemorheological Effects: Buflomedil has demonstrated a positive impact on the flow properties of blood. It improves the deformability of red blood cells, which is crucial for their passage through narrow capillaries.[1] Additionally, it exhibits anti-platelet aggregation properties, reducing the propensity of platelets to clump together.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in-vitro studies on Buflomedil Hydrochloride.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Radioligand | Assay Type | IC50 Value | Tissue/Cell Type |

| α2-Adrenergic | [3H]-Yohimbine | Competition Binding | 1 ± 0.5 µM | Human Platelets |

Table 2: Platelet Aggregation Inhibition

| Inducing Agent | Buflomedil Concentration | Effect |

| Epinephrine | Micromolar (µM) range | Significant inhibition |

| ADP | Approx. 1 millimolar (mM) | Weak inhibition |

| Collagen | Approx. 1 millimolar (mM) | Weak inhibition |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key in-vitro experiments to characterize the activity of Buflomedil Hydrochloride.

Alpha-Adrenergic Receptor Binding Assay

This assay is designed to determine the binding affinity of Buflomedil Hydrochloride to α-adrenergic receptors.

Objective: To quantify the interaction between Buflomedil and α-adrenergic receptors using radioligand displacement.

Materials:

-

Membrane preparations from a suitable tissue source (e.g., rat brain, human platelets).

-

Radioligand: [3H]-Prazosin (for α1 receptors) or [3H]-Yohimbine (for α2 receptors).

-

Unlabeled Buflomedil Hydrochloride.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the incubation buffer.

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Buflomedil Hydrochloride. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known unlabeled antagonist (non-specific binding).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of Buflomedil. The IC50 value (the concentration of Buflomedil that inhibits 50% of the specific radioligand binding) can then be determined from this curve.

Platelet Aggregation Assay

This assay measures the ability of Buflomedil Hydrochloride to inhibit platelet aggregation induced by various agonists.

Objective: To assess the anti-platelet aggregation effect of Buflomedil.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregating agents: Epinephrine, ADP, Collagen.

-

Buflomedil Hydrochloride solutions of varying concentrations.

-

An aggregometer.

Procedure:

-

PRP and PPP Preparation: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge a portion of the remaining blood at a high speed to obtain PPP.

-

Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline in the aggregometer.

-

Incubation: Pipette a known volume of PRP into a cuvette and pre-incubate it with either a vehicle control or a specific concentration of Buflomedil Hydrochloride at 37°C for a defined period.

-

Induction of Aggregation: Add the aggregating agent (e.g., epinephrine) to the cuvette to induce platelet aggregation.

-

Measurement: The aggregometer records the change in light transmission through the PRP as platelets aggregate.

-

Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Compare the aggregation in the presence of Buflomedil to the control to determine the inhibitory effect.

Erythrocyte Deformability Assay (Filtration Method)

This method assesses the effect of Buflomedil Hydrochloride on the ability of red blood cells to change shape and pass through small pores.

Objective: To measure the improvement in erythrocyte deformability mediated by Buflomedil.

Materials:

-

Freshly collected whole blood.

-

Phosphate-buffered saline (PBS).

-

Buflomedil Hydrochloride.

-

Micropore filters (e.g., polycarbonate filters with a defined pore size, typically 5 µm).

-

A filtration device connected to a pressure transducer.

Procedure:

-

Erythrocyte Preparation: Wash the red blood cells from the whole blood with PBS to remove plasma and other blood components. Resuspend the erythrocytes in PBS to a specific hematocrit.

-

Incubation: Incubate a sample of the erythrocyte suspension with a known concentration of Buflomedil Hydrochloride for a set duration. A control sample is incubated with the vehicle.

-

Filtration: Pass the erythrocyte suspension through the micropore filter at a constant flow rate.

-

Pressure Measurement: The pressure transducer records the pressure required to maintain the constant flow rate as the erythrocytes pass through the filter.

-

Data Analysis: An increase in the pressure indicates a decrease in deformability, as the less deformable cells clog the pores. A lower pressure reading in the presence of Buflomedil compared to the control indicates improved erythrocyte deformability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Buflomedil Hydrochloride and a typical experimental workflow for its in-vitro characterization.

References

The Genesis of a Vasoactive Agent: An In-depth Technical Guide to the Discovery and History of Buflomedil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) Hydrochloride, a vasoactive drug, has a multifaceted history from its development by Laboratoire Lafon to its application in treating peripheral and cerebral vascular diseases. This technical guide provides a comprehensive overview of its discovery, synthesis, and the experimental validation of its mechanism of action. It details the key experimental protocols that were instrumental in characterizing its pharmacological profile, including its non-selective alpha-adrenergic antagonism and its effects on erythrocyte deformability. Quantitative data from seminal preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of Buflomedil Hydrochloride's scientific journey.

Discovery and Historical Development

Buflomedil was developed by the French pharmaceutical company, Laboratoire Lafon , which was founded by Louis Lafon. The initial synthesis of Buflomedil is linked to a U.S. patent filed in 1975, with the patent number 3,895,030 [1]. The development of Buflomedil was part of a broader effort to identify new vasoactive compounds for the treatment of circulatory disorders. Laboratoire Lafon was later acquired by Cephalon, which continued the marketing of the drug in various regions.

Over the years, Buflomedil found its clinical application in the management of intermittent claudication and other conditions associated with peripheral arterial disease[2][3]. However, its use has been curtailed in some regions due to safety concerns[1].

Synthesis of Buflomedil Hydrochloride

The chemical synthesis of Buflomedil involves a multi-step process. One of the common synthesis routes is the Hoesch reaction , which involves the acylation of 1,3,5-trimethoxybenzene (B48636) with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene (B131634) solvent[1]. The resulting product is Buflomedil, which is then converted to its hydrochloride salt for pharmaceutical use.

Mechanism of Action

Buflomedil Hydrochloride exerts its therapeutic effects through a combination of pharmacological actions, primarily as a non-selective alpha-adrenergic receptor antagonist and by improving blood rheology.

Alpha-Adrenergic Receptor Antagonism

Buflomedil acts as an antagonist at both α1 and α2-adrenergic receptors[4]. The blockade of α1-adrenergic receptors on vascular smooth muscle cells inhibits vasoconstriction induced by endogenous catecholamines like norepinephrine (B1679862) and epinephrine[5]. This leads to vasodilation and an increase in blood flow.

The signaling pathway for α1-adrenergic receptor activation involves the Gq protein-coupled receptor superfamily[6]. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction[8][9][10]. By blocking this receptor, Buflomedil prevents these downstream signaling events, leading to smooth muscle relaxation.

Improvement of Blood Rheology

Buflomedil has been shown to improve the deformability of erythrocytes (red blood cells)[11]. This is a crucial factor in microcirculation, as more flexible red blood cells can more easily pass through narrow capillaries. The proposed mechanism for this effect is an increase in intracellular ATP (adenosine triphosphate) levels within the erythrocytes[12][13]. Increased ATP is thought to contribute to the maintenance of the red blood cell membrane's structural integrity and flexibility.

Key Experimental Protocols

The pharmacological properties of Buflomedil Hydrochloride have been elucidated through a series of key in vitro and in vivo experiments.

Radioligand Binding Assay for Alpha-Adrenoceptor Affinity

To determine the binding affinity of Buflomedil for alpha-adrenergic receptors, radioligand binding assays are employed.

-

Objective: To quantify the affinity of Buflomedil for α1A and α1B-adrenoceptors.

-

Methodology:

-

Membrane Preparation: Membranes from tissues rich in the desired receptor subtype (e.g., rat prostate for α1A and spleen for α1B) are prepared by homogenization and differential centrifugation[14][15].

-

Radioligand: [3H]prazosin, a selective α1-adrenoceptor antagonist, is used as the radioligand[14].

-

Incubation: The prepared membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of Buflomedil[15][16]. The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium[16].

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B)[16]. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter[16].

-

Data Analysis: The concentration of Buflomedil that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined. The affinity of Buflomedil (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Erythrocyte Deformability Measurement

The effect of Buflomedil on the flexibility of red blood cells is a key aspect of its mechanism of action. The Reid-Dormandy method is a classic technique used to assess erythrocyte filterability[17].

-

Objective: To measure the change in erythrocyte deformability after treatment with Buflomedil.

-

Methodology:

-

Blood Sample Preparation: Whole blood is collected and prepared. A suspension of red blood cells in a buffer is often used.

-

Filtration Apparatus: A filtration system is set up, typically consisting of a syringe, a filter holder with a micropore filter (e.g., 5 µm pore size), and a collection tube.

-

Measurement: A known volume of the red blood cell suspension is passed through the filter under a constant negative pressure. The time taken for the sample to pass through the filter is recorded.

-

Treatment: The experiment is repeated with red blood cells that have been incubated with Buflomedil at various concentrations.

-

Data Analysis: An increase in the filtration rate (or a decrease in the filtration time) indicates an improvement in erythrocyte deformability. The results are often expressed as a percentage change compared to a control (untreated) sample.

-

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Buflomedil Hydrochloride.

Table 1: Alpha-Adrenoceptor Binding Affinity of Buflomedil

| Receptor Subtype | Tissue Source | Radioligand | Buflomedil Affinity (Ki Ratio) | Reference |

| α1A-adrenoceptor | Rat Prostate | [3H]prazosin | 4.06 | [14] |

| α1B-adrenoceptor | Rat Spleen | [3H]prazosin | 6.84 | [14] |

Table 2: Effect of Buflomedil on Erythrocyte ATP Levels

| Treatment | Duration | Number of Patients | Outcome | Reference |

| Buflomedil 600 mg/day | 7 days | 10 | Increased erythrocyte ATP in all patients | [12] |

Table 3: Efficacy of Buflomedil in Intermittent Claudication (Clinical Trial Data)

| Study | Treatment Group | Placebo Group | Outcome Measure | Improvement with Buflomedil | Reference |

| Trübestein 1984 | Buflomedil (n=47) | Placebo (n=46) | Pain-Free Walking Distance | WMD: 75.1 m (95% CI: 20.6 to 129.6) | [18] |

| Trübestein 1984 | Buflomedil (n=47) | Placebo (n=46) | Maximum Walking Distance | WMD: 80.7 m (95% CI: 9.4 to 152) | [18] |

| Diamantopoulos 2001 | Buflomedil (n=20) | Placebo (n=20) | Pain-Free Walking Distance | WMD: 80.6 m (95% CI: 3.0 to 158.2) | [18] |

| Diamantopoulos 2001 | Buflomedil (n=20) | Placebo (n=20) | Maximum Walking Distance | WMD: 171.4 m (95% CI: 51.3 to 291.5) | [18] |

WMD: Weighted Mean Difference; CI: Confidence Interval

Conclusion

Buflomedil Hydrochloride emerged from the pioneering work of Laboratoire Lafon as a vasoactive agent with a unique dual mechanism of action: alpha-adrenergic blockade and enhancement of blood rheology. The experimental protocols detailed in this guide, from radioligand binding assays to erythrocyte deformability studies, were fundamental in characterizing its pharmacological profile. The quantitative data from these studies provided the evidence for its clinical use in treating vascular disorders. While its therapeutic journey has seen both progress and setbacks, the scientific story of Buflomedil remains a valuable case study in drug discovery and development, illustrating the intricate process of translating a chemical entity into a therapeutic agent. This guide serves as a technical resource for researchers and scientists to understand the foundational science behind Buflomedil Hydrochloride.

References

- 1. Buflomedil - Wikipedia [en.wikipedia.org]

- 2. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Effects of buflomedil on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Changes in erythrocyte ATP after the oral administration of buflomedil hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Protective effect of buflomedil hydrochloride on erythrocyte sickling. In vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. A simple method for measuring erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Buflomedil for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity of Buflomedil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) Hydrochloride is a vasoactive agent recognized for its therapeutic applications in peripheral and cerebral vascular diseases. Its mechanism of action is primarily attributed to its interaction with adrenergic receptors and calcium channels, leading to vasodilation and improved blood flow. This technical guide provides a comprehensive overview of the receptor binding affinity of Buflomedil Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Receptor Binding Affinity of Buflomedil Hydrochloride

Buflomedil Hydrochloride exhibits a multifaceted interaction with various receptors, primarily targeting α-adrenergic receptors. It is classified as a non-selective α-adrenoceptor antagonist, demonstrating affinity for both α1 and α2 subtypes.[1][2][3] Additionally, it has been shown to modulate calcium channels, contributing to its vasodilatory effects.[2]

Adrenergic Receptor Binding

Studies have elucidated the binding affinity of Buflomedil for α1-adrenoceptor subtypes. A key study investigating its effect on rat prostate α1A-adrenoceptors and spleen α1B-adrenoceptors provides specific inhibition constants (Ki).[4]

Table 1: Buflomedil Hydrochloride Binding Affinity for α-Adrenergic Receptors

| Receptor Subtype | Tissue Source (Species) | Radioligand | Ki (μM) | Reference |

| α1A-Adrenoceptor | Prostate (Rat) | [3H]prazosin | 4.06 ± 0.45 | [4] |

| α1B-Adrenoceptor | Spleen (Rat) | [3H]prazosin | 6.84 ± 0.95 | [4] |

The data indicate a preferential, albeit modest, selectivity for the α1A-adrenoceptor over the α1B-adrenoceptor.[4] Further research is required to determine the binding affinities for the α1D and α2-adrenoceptor subtypes to provide a complete adrenergic profile.

Other Receptor Interactions

Beyond its primary targets, Buflomedil has been shown to interact with other receptors, although the clinical significance of these interactions is less understood.

Table 2: Buflomedil Hydrochloride Binding Affinity for Other Receptors

| Receptor | Type | Action | Ki (-log[M]) | Reference |

| Sigma non-opioid intracellular receptor 1 | Membrane receptor | Not specified | 5.89 | [5] |

| 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase | Enzyme | Not specified | 7.22 | [5] |

Calcium Channel Modulation

Buflomedil Hydrochloride exerts a nonspecific and weak calcium antagonistic effect, contributing to its vasodilatory properties by reducing the influx of calcium into vascular smooth muscle cells.[2][6] However, specific quantitative binding data, such as Kd or IC50 values for voltage-gated calcium channels, are not yet available in the published literature.

Experimental Protocols

The determination of Buflomedil's binding affinity relies on established experimental techniques, primarily radioligand binding assays.

Radioligand Displacement Assay for α1-Adrenoceptors

This protocol is based on the methodology described by Tang et al. (2004) for determining the Ki of Buflomedil at α1A and α1B-adrenoceptors.[4]

Objective: To determine the inhibition constant (Ki) of Buflomedil Hydrochloride for α1A and α1B-adrenoceptors by measuring its ability to displace the radioligand [3H]prazosin from its binding sites.

Materials:

-

Tissues: Male Wistar rat prostate (for α1A-adrenoceptors) and spleen (for α1B-adrenoceptors).[4]

-

Radioligand: [3H]prazosin.[4]

-

Test Compound: Buflomedil Hydrochloride.

-

Buffer: Appropriate binding buffer (e.g., Tris-HCl based).

-

Filtration Apparatus: To separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the respective tissues (prostate or spleen) in a suitable buffer and prepare a membrane fraction through centrifugation.

-

Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]prazosin, and varying concentrations of Buflomedil Hydrochloride.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Buflomedil that inhibits 50% of the specific binding of [3H]prazosin). Calculate the Ki value using the Cheng-Prusoff equation.

Below is a generalized workflow for a radioligand displacement assay.

Signaling Pathways

The therapeutic effects of Buflomedil Hydrochloride are a direct consequence of its interaction with α-adrenergic receptors and its modulation of calcium channels, which in turn affect downstream signaling pathways.

α-Adrenergic Receptor Signaling

As an antagonist of α1-adrenoceptors, Buflomedil blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This inhibition prevents the activation of Gq proteins, which would otherwise lead to the activation of phospholipase C (PLC). The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) levels results in decreased intracellular calcium release from the endoplasmic reticulum and reduced protein kinase C (PKC) activation. The overall effect is a relaxation of vascular smooth muscle and vasodilation.

Calcium Channel Modulation

Buflomedil's modulation of voltage-gated calcium channels directly impacts intracellular calcium concentrations. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it promotes muscle relaxation and vasodilation. This action is complementary to its α-adrenergic blockade.

Conclusion

Buflomedil Hydrochloride's therapeutic efficacy stems from its dual action as a non-selective α-adrenoceptor antagonist and a modulator of calcium channels. The available quantitative data indicate a preferential binding to α1A-adrenoceptors over α1B-adrenoceptors. However, a comprehensive understanding of its binding profile requires further investigation into its affinity for α1D and α2-adrenoceptor subtypes, as well as quantitative characterization of its interaction with voltage-gated calcium channels. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals engaged in the study of vasoactive compounds and their mechanisms of action.

References

- 1. Buflomedil hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. buflomedil [drugcentral.org]

- 6. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Buflomedil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The marketing of Buflomedil (B1668037) has been suspended in the European Union due to concerns regarding severe neurological and cardiac toxicity. The European Commission has advised all member states to revoke its marketing authorization. This document is intended for research and informational purposes only.

Introduction

Buflomedil Hydrochloride is a vasoactive drug known for its complex pharmacological profile, which has been applied in the treatment of peripheral and cerebral vascular diseases.[1][2] Its therapeutic effects, primarily vasodilation and improved blood flow, stem from its interaction with multiple molecular targets.[2][3][4] This guide provides a detailed overview of these targets, presenting available quantitative data, experimental methodologies for their characterization, and visual representations of the associated signaling pathways.

The primary mechanisms of action for Buflomedil include non-selective alpha-adrenergic receptor antagonism, a weak and nonspecific calcium channel blockade, and inhibition of platelet aggregation.[2][3] These actions collectively contribute to its effects on vascular smooth muscle relaxation and improved microcirculation.

Primary Molecular Targets

Buflomedil's therapeutic efficacy is rooted in its multi-target engagement. The principal molecular targets identified are alpha-adrenergic receptors, calcium channels, and key components of the platelet aggregation cascade.

Alpha-1 (α₁) and Alpha-2 (α₂) Adrenergic Receptors

Buflomedil acts as a non-selective antagonist at both α₁ and α₂-adrenergic receptors.[3] These G protein-coupled receptors are critical in the sympathetic nervous system's regulation of vascular tone.

-

α₁-Adrenergic Receptors: Located on vascular smooth muscle cells, these receptors, when activated by endogenous catecholamines like norepinephrine (B1679862), trigger vasoconstriction. Buflomedil blocks these receptors, inhibiting this constrictive response and leading to vasodilation.[5]

-

α₂-Adrenergic Receptors: These receptors are found on presynaptic nerve terminals, where they inhibit further norepinephrine release. They are also present on platelets, where their activation promotes aggregation. Buflomedil's antagonism at these sites contributes to both vasodilation and its anti-platelet effects.

The signaling cascades for these receptors are distinct:

-

α₁-Receptor Signaling (Gq Pathway): Upon agonist binding, the α₁-receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both culminating in smooth muscle contraction.[6][7][8][9] Buflomedil blocks the initiation of this cascade.

-

α₂-Receptor Signaling (Gi Pathway): Agonist binding to the α₂-receptor activates the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which, in smooth muscle, promotes contraction and, in platelets, facilitates aggregation.[6][10][11][12] Buflomedil's antagonism prevents this decrease in cAMP.

Calcium Channels

Buflomedil exhibits a weak, nonspecific calcium antagonistic effect.[2] Voltage-gated L-type calcium channels in vascular smooth muscle are crucial for initiating contraction by allowing an influx of extracellular calcium. By modestly inhibiting these channels, Buflomedil further contributes to smooth muscle relaxation and vasodilation, complementing its primary alpha-blocking activity.[13][14]

Platelet Aggregation

Buflomedil demonstrates inhibitory effects on platelet aggregation.[3] This action is particularly significant against aggregation induced by epinephrine, which is consistent with its antagonism of α₂-adrenergic receptors on the platelet surface. Weaker inhibition of ADP and collagen-induced aggregation has also been observed. By reducing the tendency of platelets to clump together, Buflomedil improves the flow properties of blood (hemorheology) and enhances microcirculation.

Quantitative Data

The following table summarizes the available quantitative data for Buflomedil's interaction with its molecular targets. Data for Buflomedil is sparse in publicly accessible literature, reflecting its withdrawal from many markets.

| Target/Assay | Ligand/Parameter | Value | Species/Tissue | Reference |

| α₂-Adrenergic Receptor | Inhibition of [³H]-yohimbine binding (IC₅₀) | 1 ± 0.5 µM | Human Platelets | [11] |

| α₁ₐ vs. α₁ₑ-Adrenoceptor Affinity | [³H]prazosin displacement (Affinity Ratio α₁ₐ/α₁ₑ) | 4.06 / 6.84 | Rat Prostate (α₁ₐ) & Spleen (α₁ₑ) | [5] |

| Calcium Channels | N/A | Weak, nonspecific antagonism | Various | [2] |

| Platelet Aggregation | Inhibition of Epinephrine-induced aggregation | Significant at µM level | Human Platelets | N/A |

| Platelet Aggregation | Inhibition of ADP/Collagen-induced aggregation | Weak inhibition at ~1 mM | Human Platelets | N/A |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of Buflomedil for α₁ and α₂-adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype (e.g., from rat prostate for α₁ₐ or spleen for α₁ₑ).[5]

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors).

-

Test Compound: Buflomedil Hydrochloride solutions of varying concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., phentolamine) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[1]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Detection: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet membranes. Resuspend and wash the pellet, then finally resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[1]

-

Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.

-

Incubation:

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled antagonist.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of Buflomedil.

-

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[1]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Buflomedil to generate a competition curve.

-

Determine the IC₅₀ (concentration of Buflomedil that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

In-Vitro Platelet Aggregometry

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Objective: To assess the inhibitory effect of Buflomedil on platelet aggregation induced by agonists such as epinephrine, ADP, and collagen.

Materials:

-

Blood Sample: Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[15]

-

Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at low speed.

-

Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at high speed (used as a blank).

-

Agonists: Epinephrine, Adenosine Diphosphate (ADP), Collagen solutions at working concentrations.

-

Test Compound: Buflomedil Hydrochloride solutions.

-

Instrumentation: A platelet aggregometer, which measures changes in light transmission through the plasma sample.[16]

Procedure:

-

PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain the upper PRP layer.[15]

-

Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add a specific volume of Buflomedil solution (or vehicle for control) and pre-incubate for a defined period.

-

Add the chosen agonist (e.g., epinephrine) to initiate aggregation.

-

-

Measurement: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

-

Data Analysis:

-

The primary endpoint is the maximal percentage of aggregation.

-

Compare the maximal aggregation in the presence of Buflomedil to the control (vehicle only).

-

Generate a dose-response curve by testing various concentrations of Buflomedil to determine its IC₅₀ for inhibiting aggregation by each agonist.

-

Conclusion: A Multi-Target Pharmacological Profile

The therapeutic action of Buflomedil Hydrochloride is not attributable to a single mechanism but rather to a synergistic effect across multiple molecular targets. Its primary role as a non-selective alpha-adrenoceptor antagonist is the main driver of its vasodilatory effects. This is complemented by a weak calcium channel blockade and a significant inhibitory effect on platelet aggregation, which improves blood rheology. The logical relationship between these molecular actions and the resulting physiological effects underscores its clinical application in vascular diseases.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. Alpha 2A adrenergic receptors inhibit cAMP accumulation in embryonic stem cells which lack Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Negative regulation of alpha2-adrenergic receptor-mediated Gi signalling by a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 16. Platelet Aggregation | HE [hematology.mlsascp.com]

Buflomedil Hydrochloride: An In-Depth Technical Guide to its Vasoactive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) hydrochloride is a vasoactive agent that has been utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic efficacy stems from a multifaceted mechanism of action that favorably modulates vascular tone and improves microcirculatory blood flow. This technical guide provides a comprehensive overview of the core vasoactive properties of buflomedil, detailing its engagement with adrenergic receptors, its influence on calcium signaling, and its hemorheological effects. This document synthesizes available quantitative data, outlines experimental methodologies for assessing its activity, and presents visual representations of its signaling pathways to support further research and development in the field of vascular pharmacology.

Core Vasoactive Mechanisms of Action

Buflomedil hydrochloride exerts its effects on the vasculature through three primary mechanisms: antagonism of alpha-adrenergic receptors, modulation of calcium channels, and improvement of blood rheology.[1][2][3][4] These actions collectively contribute to vasodilation, enhanced tissue perfusion, and a reduction in ischemic events.

Alpha-Adrenergic Receptor Antagonism

A principal component of buflomedil's vasoactive profile is its ability to act as an antagonist at alpha-adrenergic receptors on vascular smooth muscle cells.[3][4] By blocking these receptors, buflomedil inhibits the vasoconstrictive effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[4] This leads to a relaxation of the vascular smooth muscle and a subsequent increase in blood vessel diameter, which enhances blood flow.[3]

Studies have indicated that buflomedil is a non-selective alpha-adrenoceptor antagonist, meaning it does not show significant selectivity between α1 and α2 subtypes.[5] However, there is evidence to suggest a preferential affinity for the α1A-adrenoceptor subtype over the α1B-subtype.[6]

Calcium Channel Modulation